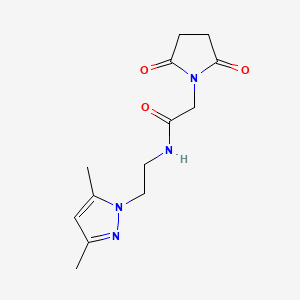![molecular formula C25H24N2O3 B2957561 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851404-56-3](/img/no-structure.png)
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C25H24N2O3 and its molecular weight is 400.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Studies and Synthesis Processes
Research on quinoline derivatives has led to the structural analysis and synthesis of various co-crystals and salts. For instance, Karmakar et al. (2009) explored the structural characteristics of quinoline derivatives, forming co-crystals with aromatic diols, demonstrating the potential for detailed crystallographic studies within this chemical family Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52. Additionally, synthesis processes have been developed for creating derivatives of benzo[b][1,6]naphthyridines and other complex molecules, showcasing the chemical versatility and potential for generating novel compounds with specific properties Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.
Biological Activity
Quinoline and naphthalene derivatives have been investigated for their broad-spectrum antiherpes activities, highlighting their potential as novel antiviral agents. Oien et al. (2002) discovered that a naphthalene carboxamide derivative showed potent inhibition against human cytomegalovirus and herpes simplex virus, suggesting a new class of antiviral compounds with unique biological properties Oien, N., Brideau, R., Hopkins, T., Wieber, J. L., Knechtel, M., Shelly, J., Anstadt, R., Wells, P. A., Poorman, R., Huang, A., Vaillancourt, V. A., Clayton, T. L., Tucker, J., & Wathen, M. (2002). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 724-730.
Chemotherapeutic Potential
Research into the chemotherapeutic potential of these compounds has led to the discovery of new anticancer drugs. Nishizaki et al. (2014) synthesized a naftopidil analogue demonstrating efficacy against various cancer cell lines, offering hope for cancer therapy with compounds derived from this chemical family Nishizaki, T., Kanno, T., Tsuchiya, A., Kaku, Y., Shimizu, T., & Tanaka, A. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21462-21472.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide' involves the reaction of 2-ethoxy-naphthalene-1-carboxylic acid with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-ethoxy-naphthalene-1-carboxylic acid", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent" ], "Reaction": [ "Step 1: 2-ethoxy-naphthalene-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired product, 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide.", "Step 3: The product is then purified by column chromatography or recrystallization to obtain the final compound in pure form." ] } | |
CAS-Nummer |
851404-56-3 |
Molekularformel |
C25H24N2O3 |
Molekulargewicht |
400.478 |
IUPAC-Name |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
JSRUBECKYFALLP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)




![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)

![3-chloro-4-methoxy-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2957498.png)
![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2957500.png)

